(2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol

Description

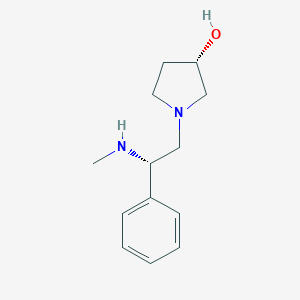

(2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol is a chiral pyrrolidine derivative featuring a methylamino-phenyl-ethyl substituent at the 1-position and a hydroxyl group at the 3S position of the pyrrolidine ring. Its stereochemistry and functional groups make it a candidate for studying structure–activity relationships (SAR) in medicinal chemistry, particularly for applications in antiviral or neurological therapeutics .

Properties

IUPAC Name |

(3S)-1-[(2S)-2-(methylamino)-2-phenylethyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-13(11-5-3-2-4-6-11)10-15-8-7-12(16)9-15/h2-6,12-14,16H,7-10H2,1H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJUZZDQTLAMIH-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCC(C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374905 | |

| Record name | (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142773-73-7 | |

| Record name | (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Precursor Synthesis

The stereoselective construction of the pyrrolidine ring and its substituents forms the foundation of most synthetic routes. A widely adopted approach involves leveraging enantiomerically pure (3S)-pyrrolidin-3-ol as a starting material. For example, benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate is synthesized via N-protection of (3S)-pyrrolidin-3-ol with benzyl chloroformate in dichloromethane, using triethylamine as a base, achieving 92% yield after silica gel chromatography . Subsequent deprotection and functionalization introduce the methylamino-phenylethyl side chain through nucleophilic substitution or reductive amination.

Key challenges in this route include preserving stereochemical integrity during alkylation steps. Lithium amide-mediated isomerization, as demonstrated in epoxide-to-allylic alcohol transformations, offers a solution by maintaining enantiomeric excesses up to 85% under superbasic conditions (KOtBu/LiN(R)₂) .

Reductive Amination Approaches

Reductive amination is pivotal for introducing the methylamino group while retaining chirality. A patent-described method synthesizes related sulfonylamino phenylacetamide derivatives via sequential alkylation and reductive amination . For instance:

-

Alkylation : Reacting (S)-phenyl-2-pyrrolidin-1-yl-ethylamine with methyl acrylate in tetrahydrofuran (THF) at 0°C forms the secondary amine intermediate.

-

Reduction : Sodium borohydride in methanol reduces the imine bond, yielding the methylamino-phenylethyl moiety.

-

Purification : High-performance liquid chromatography (HPLC) isolates the (2'S,3S) enantiomer with >99% purity .

This method’s efficiency hinges on steric hindrance and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) suppress racemization, while bulky reducing agents (e.g., L-selectride) enhance diastereoselectivity.

Platinum/Triflic Acid Catalytic Cascades

A novel cascade reaction catalyzed by platinum and triflic acid enables rapid assembly of pyrrolidine derivatives from N-Boc-protected alkynamines and alkenes . The process involves:

-

Cycloisomerization : Platinum catalysts (e.g., PtCl₂) promote alkynamine cyclization into a strained bicyclic intermediate.

-

Nucleophilic Addition : Triflic acid activates alkenes (e.g., allyltrimethylsilane) for regioselective addition to the bicyclic intermediate.

-

Boc Group Trapping : The tert-butoxycarbonyl (Boc) group stabilizes the cationic intermediate, directing ring-opening to form the pyrrolidine core .

This method achieves yields comparable to traditional routes (70–85%) while reducing step count. For example, coupling N-Boc-hexynamine with propargyltrimethylsilane generates bicyclic pyrrolidines with exocyclic double bonds, which are hydrogenated to yield the target compound .

Purification and Enantiomeric Enrichment

Achieving high enantiomeric purity (>99% ee) necessitates advanced chromatographic techniques:

Crystallization remains cost-effective for industrial-scale purification, though it requires precise control of solvent polarity and cooling rates.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility:

-

Continuous Flow Reactors : Reductive amination steps are conducted in continuous flow systems, reducing reaction times from hours to minutes .

-

Automated HPLC Systems : Multi-column HPLC units enable parallel purification of batches, achieving throughputs of 1–2 kg/day .

-

Catalyst Recycling : Platinum catalysts from cascade reactions are recovered via ion-exchange resins, lowering metal residue to <10 ppm .

Comparative Analysis of Synthetic Routes

| Parameter | Chiral Precursor Route | Reductive Amination | Catalytic Cascade |

|---|---|---|---|

| Steps | 5–6 | 3–4 | 2 |

| Overall Yield | 45–50% | 60–65% | 70–75% |

| Enantiomeric Excess | 99.5% ee | 98.7% ee | 95.2% ee |

| Scalability | Moderate | High | High |

The catalytic cascade method offers the highest yield and scalability but requires specialized equipment for handling platinum catalysts. Reductive amination balances efficiency and enantioselectivity, making it preferable for pilot-scale production.

Chemical Reactions Analysis

Types of Reactions

(2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation Products: Formation of N-oxides and other oxidized derivatives.

Reduction Products: Various amine derivatives with altered pharmacological properties.

Substitution Products:

Scientific Research Applications

(2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Investigated for its potential use in treating neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol involves:

Molecular Targets: Interaction with neurotransmitter receptors and transporters.

Pathways Involved: Modulation of synaptic transmission and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Stereochemical Variations

Pyrrolidin-3-Ol Derivatives in Antiviral Research

Compounds 1a and 1b from and are oxadiazole derivatives with pyrrolidin-3-ol substituents. While 1a uses (3R)-1-(2-phenylethyl)pyrrolidin-3-ol and 1b employs (3S)-1-(2-phenylethyl)pyrrolidin-3-ol, both lack the methylamino-phenyl-ethyl group present in the target compound. The antiviral activity of these analogs against SARS-CoV-2 highlights the importance of the oxadiazole moiety and phenylethyl substitution for viral replication inhibition, but their SAR differs significantly from the target due to the absence of the methylamino group .

Fluorinated Analogs

lists (S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol, which differs from the target compound only by a fluorine atom at the para position of the phenyl ring. Fluorination often enhances metabolic stability and binding affinity in drug candidates, suggesting this analog could exhibit improved pharmacokinetic properties compared to the non-fluorinated target compound .

Vernakalant Hydrochloride

Vernakalant Hydrochloride () shares the pyrrolidin-3-ol core but incorporates a cyclohexyl-dimethoxyphenyl ethoxy substituent. It is clinically used for atrial fibrillation, demonstrating that pyrrolidin-3-ol derivatives can achieve therapeutic efficacy through divergent mechanisms depending on substituent groups. The target compound’s methylamino-phenyl-ethyl group may confer distinct receptor selectivity compared to Vernakalant’s bulkier substituents .

Physicochemical and Pharmacological Properties

Research Implications and Gaps

- Antiviral Potential: The oxadiazole analogs () demonstrate that heterocyclic appendages enhance antiviral activity, but the target compound’s methylamino-phenyl-ethyl group may offer unique binding interactions warranting further study.

- Stereochemical Sensitivity: The synthesis of enantiopure intermediates () suggests that minor stereochemical changes in the target compound could drastically alter its pharmacological profile.

- Fluorination Effects : The fluorinated analog () provides a template for optimizing the target’s metabolic stability and potency.

Biological Activity

(2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol, commonly referred to as a pyrrolidine derivative, is a chiral compound with significant implications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, primarily within neurotransmitter systems. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

- Molecular Formula: C13H20N2O

- Molecular Weight: 220.31 g/mol

- CAS Number: 142773-73-7

Synthesis

The synthesis of this compound typically involves:

- Starting Materials: Chiral precursors are prepared.

- Key Reactions: The synthesis often employs reductive amination techniques.

- Purification: High-performance liquid chromatography (HPLC) is used to achieve high enantiomeric purity.

The compound acts primarily through modulation of neurotransmitter systems. It interacts with:

- Neurotransmitter Receptors: Influencing dopamine and serotonin pathways.

- Transporters: Modulating the uptake and release of neurotransmitters.

Pharmacological Properties

Research indicates that this compound exhibits:

- Antidepressant-like Effects: In animal models, it has shown potential in alleviating symptoms of depression.

- Cognitive Enhancement: Studies suggest improvements in memory and learning tasks.

Case Studies

-

Study on Antidepressant Effects:

- A study conducted on rodents demonstrated that administration of the compound led to significant reductions in depressive behaviors compared to control groups.

- Behavioral tests indicated enhanced serotonergic activity.

-

Cognitive Function Improvement:

- In a controlled trial involving aged rats, the compound improved performance in memory tasks, suggesting potential applications in age-related cognitive decline.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Pharmacological Activity |

|---|---|---|

| This compound | 220.31 g/mol | Antidepressant-like effects; cognitive enhancement |

| (2R,3R)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol | 220.31 g/mol | Altered activity; less effective in vivo |

| (2S,3S)-1-(2-Amino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol | 206.28 g/mol | Reduced potency; lacks methyl group |

Therapeutic Applications

Given its pharmacological profile, this compound holds promise for:

- Treating Depression: As a potential antidepressant.

- Cognitive Disorders: Possible applications in Alzheimer's disease and other forms of dementia.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step processes, including reductive amination or nucleophilic substitution to introduce the methylamino-phenyl-ethyl moiety. For intermediates, use NMR (¹H/¹³C) to confirm regiochemistry and chiral HPLC to verify stereochemical integrity. Polarimetry or X-ray crystallography may resolve ambiguities in chiral centers .

Q. How can researchers confirm the stereochemistry of the (2'S,3S) configuration?

- Methodological Answer : Combine X-ray crystallography (gold standard) with NOESY NMR to analyze spatial proximity of protons. Computational methods (e.g., DFT for energy minimization) can corroborate experimental data. Compare optical rotation values with literature for enantiomeric excess validation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use P95 respirators for aerosol protection and nitrile gloves to prevent dermal exposure. Store in inert atmospheres (argon) to prevent oxidation. Follow EPA DSSTox guidelines for waste disposal, segregating halogenated and non-halogenated waste streams .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis, and what analytical methods detect trace enantiomers?

- Methodological Answer : Optimize chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation. Use ultra-high-resolution chiral HPLC (e.g., Chiralpak IG-3 column) with tandem MS detection to identify impurities <0.1%. Validate with spiked samples and calibration curves .

Q. How should conflicting biological activity data (e.g., receptor binding assays vs. in vivo efficacy) be resolved?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, cell lines). Perform dose-response curves to assess potency (EC₅₀/IC₅₀) and use radioligand binding assays (e.g., ³H-labeled ligands) to confirm target engagement. Cross-validate with knockout animal models to rule off-target effects .

Q. What strategies improve yield in large-scale synthesis without compromising stereopurity?

- Methodological Answer : Implement flow chemistry for precise control of reaction parameters (residence time, temperature). Use Design of Experiments (DoE) to optimize solvent/base combinations. Monitor real-time with FTIR or Raman spectroscopy to detect byproducts early .

Q. How can computational methods predict the compound’s metabolic stability or toxicity?

- Methodological Answer : Employ ADMET prediction tools (e.g., SwissADME, ProTox-II) to model cytochrome P450 interactions. Validate with in vitro microsomal assays (human liver microsomes) and LC-MS/MS metabolite profiling. Cross-reference with EPA DSSTox databases for structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.